molecular formula C15H10ClFN2OS B406252 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole

2-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole

Cat. No.: B406252
M. Wt: 320.8g/mol
InChI Key: IYVMBCSBWVXJAI-UHFFFAOYSA-N
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Description

2-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound that belongs to the class of 1,3,4-oxadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of chloro and fluoro substituents on the benzylsulfanyl group enhances the compound’s reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole typically involves a multi-step reaction starting from 2-chloro-6-fluorobenzaldehyde. The key steps include:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis with optimization of reaction conditions to improve yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticonvulsant agent.

Mechanism of Action

The mechanism of action of 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole involves its interaction with specific molecular targets. The compound has been shown to inhibit enzymes such as cyclooxygenase-2 and voltage-gated sodium channels, which are involved in inflammatory and neurological pathways . The presence of the chloro and fluoro substituents enhances its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of chloro and fluoro substituents enhances its reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C15H10ClFN2OS

Molecular Weight

320.8g/mol

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-phenyl-1,3,4-oxadiazole

InChI

InChI=1S/C15H10ClFN2OS/c16-12-7-4-8-13(17)11(12)9-21-15-19-18-14(20-15)10-5-2-1-3-6-10/h1-8H,9H2

InChI Key

IYVMBCSBWVXJAI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN=C(O2)SCC3=C(C=CC=C3Cl)F

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)SCC3=C(C=CC=C3Cl)F

Origin of Product

United States

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